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Compound of Interest

Compound Name: 1-Cyclopentenecarboxylic acid

Cat. No.: B107393

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentenecarboxylic acid (CAS No. 1560-11-8) is an unsaturated carboxylic acid with a
five-membered ring structure. Its unique combination of a reactive double bond and a
carboxylic acid functional group makes it a valuable intermediate in organic synthesis and a
molecule of interest in medicinal chemistry. This technical guide provides a comprehensive
overview of the core physicochemical properties of 1-Cyclopentenecarboxylic acid, offering
detailed experimental protocols and comparative data to support research and development
activities. The information presented is intended for an audience with a strong scientific
background, including researchers, scientists, and professionals in the field of drug
development.

Physicochemical Properties

The physicochemical properties of 1-Cyclopentenecarboxylic acid are crucial for its handling,
formulation, and mechanism of action in various applications. The following tables summarize
the key quantitative data for this compound.

General and Physical Properties
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Property Value Reference

Molecular Formula CeHsO2 [1112]

Molecular Weight 112.13 g/mol [1][3]

Appearance White to off-white solid [4]

Melting Point 121-124 °C [3]

Boiling Point 210 °C [4]

pKa ~5.00 (Predicted) [4]
Solubility Profile

Solvent Solubility Reference

Water Moderately soluble [5]

Chloroform Slightly soluble [4]

Methanol Slightly soluble [4]

Organic Solvents Soluble [5]
Spectroscopic Data

Technique Key Data Points Reference

1H NMR (CDCls)

Please refer to publicly

available spectral data

[6]

13C NMR (CDCls)

Please refer to publicly

available spectral data

[6]

O-H stretch: 3300-2500 cm—!
(broad), C=0 stretch: 1760-
1690 cm™1, C-O stretch: 1320-

1210 cm™?

[7]

Mass Spectrometry

Molecular lon Peak (m/z): 112 [1]
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Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of
physicochemical properties. The following sections outline standardized experimental protocols
relevant to the characterization of 1-Cyclopentenecarboxylic acid.

Determination of Melting Point

The melting point of 1-Cyclopentenecarboxylic acid can be determined using a standard
melting point apparatus.

Procedure:

A small, dry sample of 1-Cyclopentenecarboxylic acid is finely powdered and packed into
a capillary tube to a height of 2-3 mm.

e The capillary tube is placed in the heating block of the melting point apparatus.
e The sample is heated at a steady rate of 1-2 °C per minute.

o The temperature at which the first drop of liquid appears and the temperature at which the
entire sample becomes a clear liquid are recorded as the melting point range.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization
state of a molecule at a given pH.

Procedure:

A standard solution of 1-Cyclopentenecarboxylic acid is prepared in a suitable solvent
(e.g., water or a water/methanol mixture).

A calibrated pH electrode is immersed in the solution.

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known
concentration.

The pH of the solution is recorded after each addition of the titrant.
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o Atitration curve is generated by plotting the pH versus the volume of titrant added.

e The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Solubility

The solubility of 1-Cyclopentenecarboxylic acid in various solvents can be determined using
the shake-flask method.

Procedure:

An excess amount of solid 1-Cyclopentenecarboxylic acid is added to a known volume of
the solvent in a sealed flask.

o The flask is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to
ensure equilibrium is reached.

o The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed
and filtered to remove any undissolved solid.

e The concentration of 1-Cyclopentenecarboxylic acid in the filtrate is determined using a
suitable analytical method, such as UV-Vis spectroscopy or HPLC.

e The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or
mol/L).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for structural elucidation.
Procedure for *H NMR:

» Approximately 5-10 mg of 1-Cyclopentenecarboxylic acid is dissolved in a suitable
deuterated solvent (e.g., CDCIs) in an NMR tube.[8]

» A small amount of a reference standard, such as tetramethylsilane (TMS), is added.[8]

e The NMR tube is placed in the spectrometer.
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e The *H NMR spectrum is acquired using appropriate parameters (e.g., pulse angle,
relaxation delay, number of scans).[8]

e The resulting spectrum is processed (Fourier transform, phase correction, and baseline
correction) and the chemical shifts, multiplicities, and coupling constants of the signals are
analyzed to determine the proton environment in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Procedure (Attenuated Total Reflectance - ATR):

A small amount of the solid 1-Cyclopentenecarboxylic acid is placed directly on the ATR
crystal.

e Pressure is applied to ensure good contact between the sample and the crystal.
e The IR spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm™1).

o The characteristic absorption bands for the carboxylic acid group (O-H and C=0 stretching)
and the carbon-carbon double bond are identified.

Potential Biological Activity and Research
Directions

Preliminary research suggests that 1-Cyclopentenecarboxylic acid and its derivatives may
possess interesting biological activities. It has been reported to have anti-inflammatory
properties through the inhibition of tumor necrosis factor (TNF) and cyclooxygenase-2 (Cox-2).
[5] Furthermore, related cyclopentane carboxylic acid derivatives have been investigated for
their anticonvulsant activity, potentially through interaction with the GABAergic system.[9]
These findings open up avenues for further research into the therapeutic potential of this class
of compounds.

Visualizations
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The following diagrams illustrate key conceptual frameworks for the investigation of 1-
Cyclopentenecarboxylic acid.
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Caption: A logical workflow for the synthesis, characterization, and biological evaluation of 1-
Cyclopentenecarboxylic acid.
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Caption: An experimental workflow for the comprehensive physicochemical profiling of 1-
Cyclopentenecarboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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